Cas no 1248449-31-1 (2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol)

2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a heterocyclic compound featuring both an amino alcohol moiety and a 1,2,4-triazole ring. Its structure lends versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of the 4-methyl-1,2,4-triazole group enhances stability and reactivity, making it useful in nucleophilic substitutions or metal-catalyzed reactions. The amino alcohol functionality allows for further derivatization, enabling the synthesis of chiral intermediates or ligands. This compound is of interest in medicinal chemistry due to its potential as a precursor for biologically active molecules. High purity grades ensure consistent performance in research and industrial processes.
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol structure
1248449-31-1 structure
商品名:2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
CAS番号:1248449-31-1
MF:C5H10N4O
メガワット:142.159100055695
MDL:MFCD16850754
CID:5238323
PubChem ID:62691759

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
    • 4H-1,2,4-Triazole-3-ethanol, β-amino-4-methyl-
    • 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
    • MDL: MFCD16850754
    • インチ: 1S/C5H10N4O/c1-9-3-7-8-5(9)4(6)2-10/h3-4,10H,2,6H2,1H3
    • InChIKey: KFADKSJJPPUWKL-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1=NN=CN1C)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 110
  • トポロジー分子極性表面積: 77
  • 疎水性パラメータ計算基準値(XlogP): -2.3

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1090661-1g
2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1 95%
1g
$984.0 2024-04-25
Enamine
EN300-307156-0.25g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
0.25g
$999.0 2023-09-05
Enamine
EN300-307156-5.0g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
5.0g
$3147.0 2023-02-26
Enamine
EN300-307156-1g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
1g
$1086.0 2023-09-05
Enamine
EN300-307156-10g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
10g
$4667.0 2023-09-05
Enamine
EN300-307156-0.05g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
0.05g
$912.0 2023-09-05
Enamine
EN300-307156-0.5g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
0.5g
$1043.0 2023-09-05
Enamine
EN300-307156-5g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
5g
$3147.0 2023-09-05
Enamine
EN300-307156-0.1g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
0.1g
$956.0 2023-09-05
Enamine
EN300-307156-10.0g
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
1248449-31-1
10.0g
$4667.0 2023-02-26

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol 関連文献

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-olに関する追加情報

Introduction to 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol (CAS No. 1248449-31-1) and Its Emerging Applications in Chemical Biology

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol, identified by its CAS number 1248449-31-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of triazole derivatives, which are well-known for their broad spectrum of pharmacological effects. The presence of a methyl-substituted triazole ring and an amino ethyl side chain imparts distinct chemical and biological characteristics, making it a valuable scaffold for drug discovery and molecular research.

The structural motif of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol incorporates a highly versatile triazole core, which is renowned for its stability and ability to participate in various biochemical interactions. The methyl group at the 4-position of the triazole ring enhances the compound's lipophilicity, facilitating better membrane permeability and cellular uptake. This feature is particularly advantageous in designing bioactive molecules that require efficient delivery across biological barriers.

Moreover, the amino ethyl side chain in the compound provides multiple functional sites for further chemical modifications. This flexibility allows researchers to derivatize the molecule into more complex structures with tailored biological properties. Such modifications are crucial in optimizing drug candidates for therapeutic applications, particularly in areas where precise targeting and high specificity are required.

In recent years, 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has been explored in several cutting-edge research studies, demonstrating its potential as a lead compound in developing novel pharmaceuticals. One notable area of investigation is its role as an intermediate in synthesizing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By targeting kinases with highly selective inhibitors derived from triazole-containing scaffolds, researchers aim to develop treatments that can modulate these pathways with minimal side effects.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their binding affinity to biological targets. Studies have shown that derivatives of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol exhibit promising interactions with certain protein kinases, suggesting their potential as therapeutic agents. These findings highlight the compound's significance as a building block for drug discovery programs focused on oncology and inflammatory diseases.

Another emerging application of this compound lies in its use as a chelating agent in metal-based therapeutics. Transition metals such as ruthenium and platinum are widely used in anticancer therapies due to their ability to form stable complexes with DNA. The triazole moiety in 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-y)ethan-l -ol can act as a ligand to coordinate with metal ions, facilitating the design of metal-based drugs with enhanced efficacy and reduced toxicity. Current research is exploring its utility in developing next-generation metallodrugs that target specific DNA sequences or enzymes involved in cancer progression.

The compound's structural features also make it an attractive candidate for developing antimicrobial agents. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antimicrobial compounds. The methyl-substituted triazole ring enhances the molecule's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that certain derivatives of this compound exhibit potent activity against Gram-positive bacteria, offering hope for addressing antibiotic-resistant infections.

Furthermore, 2-amino--(4-methyl--4H-l , 2 , 4 - triazol - 3 - yl ) ethanol an-l - ol has been investigated for its potential role in neurodegenerative disease research. The triazole scaffold is known to cross the blood-brain barrier efficiently, making it suitable for central nervous system (CNS) applications. Researchers are exploring its interaction with neuroinflammatory pathways and its ability to modulate neurotransmitter release. These studies aim to identify novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Advanced synthetic methodologies have been employed to optimize yield and purity while maintaining structural integrity. Techniques such as transition-metal-catalyzed coupling reactions and protecting group strategies have been instrumental in achieving high-quality intermediates suitable for further derivatization.

The growing interest in triazole derivatives like _amino--(methyl--triazol--yl) ethanol an-l - ol_ (CAS No: 1248449_31_1) underscores their versatility and therapeutic potential. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to play a crucial role in future drug development efforts across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1248449-31-1)2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
A997038
清らかである:99%
はかる:1g
価格 ($):886.0